Cas no 80936-82-9 (4-(Methoxymethyl)aniline)

4-(Methoxymethyl)aniline structure
4-(Methoxymethyl)aniline structure
اسم المنتج:4-(Methoxymethyl)aniline
كاس عدد:80936-82-9
وسط:C8H11NO
ميغاواط:137.179042100906
MDL:MFCD06804487
CID:707921
PubChem ID:15212002

4-(Methoxymethyl)aniline الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-(Methoxymethyl)aniline
    • 4-(methoxymethyl)benzenamine
    • Benzenamine,4-(methoxymethyl)-
    • 4-(Methoxymethyl)benzenamine (ACI)
    • p-Toluidine, α-methoxy- (6CI)
    • 4-Aminobenzyl methyl ether
    • 4-Methoxymethylaniline
    • 4-Methoxymethylphenylamine
    • MFCD06804487
    • [4-(methoxymethyl)phenyl]amine
    • EN300-119849
    • SCHEMBL513260
    • Z240084568
    • DTXSID50570102
    • SY003771
    • SCHEMBL3509980
    • BBL030690
    • XH1344
    • 4-(methoxymethyl)aniline, AldrichCPR
    • AKOS000111564
    • 80936-82-9
    • CS-0150192
    • DS-17520
    • DB-018686
    • STL368234
    • Benzenamine, 4-(methoxymethyl)-
    • MDL: MFCD06804487
    • نواة داخلي: 1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
    • مفتاح Inchi: URSADVDNUKPSIK-UHFFFAOYSA-N
    • ابتسامات: O(CC1C=CC(N)=CC=1)C

حساب السمة

  • نوعية دقيقة: 137.08400
  • النظائر كتلة واحدة: 137.084063974g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 10
  • تدوير ملزمة العد: 2
  • تعقيدات: 87.3
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 35.2Ų
  • تهمة السطحية: 0
  • tautomeric العد: nothing
  • إكسلوغ 3: nothing

الخصائص التجريبية

  • كثيف: 1.048
  • نقطة الغليان: 224.9℃ at 760 mmHg
  • نقطة الوميض: 93.539℃
  • انكسار: 1.551
  • بسا: 35.25000
  • لوغب: 1.99640

4-(Methoxymethyl)aniline أمن المعلومات

  • رمز الفئة الخطرة: 22
  • تحديد البضائع الخطرة: Xn

4-(Methoxymethyl)aniline بيانات الجمارك

  • رمز النظام المنسق:2922199090
  • بيانات الجمارك:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Methoxymethyl)aniline الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
M269548-50mg
4-(Methoxymethyl)aniline
80936-82-9
50mg
$ 65.00 2022-06-04
eNovation Chemicals LLC
Y1045246-100g
4-(METHOXYMETHYL)ANILINE
80936-82-9 98%
100g
$1115 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220832-5g
4-(Methoxymethyl)aniline
80936-82-9 98%
5g
¥716.00 2024-07-28
Enamine
EN300-119849-0.5g
4-(methoxymethyl)aniline
80936-82-9 95%
0.5g
$62.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M69980-1g
4-(Methoxymethyl)aniline
80936-82-9
1g
¥356.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M839453-250mg
4-(Methoxymethyl)aniline
80936-82-9 97%
250mg
¥112.50 2022-09-01
TRC
M269548-100mg
4-(Methoxymethyl)aniline
80936-82-9
100mg
$ 80.00 2022-06-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003771-0.25g
4-(Methoxymethyl)aniline
80936-82-9 ≥98%
0.25g
¥46.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003771-5g
4-(Methoxymethyl)aniline
80936-82-9 ≥98%
5g
¥550.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003771-100g
4-(Methoxymethyl)aniline
80936-82-9 ≥98%
100g
¥6600.00 2024-07-09

4-(Methoxymethyl)aniline طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1.5 h, rt; 1 h, rt
2.1 Reagents: Iron ,  Sodium chloride Solvents: Water ;  30 min, reflux; 1 h, reflux; 2 h, reflux; cooled
المراجع
Fluorescent perylene diimide rotaxanes: spectroscopic signatures of wheel-chromophore interactions
Baggerman, Jacob; et al, Chemistry - A European Journal, 2007, 13(4), 1291-1299

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel (palladium bimetallic nanoparticle) ,  Palladium (Nickel bimetallic nanoparticle) Solvents: Methanol ;  90 min, rt
المراجع
Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium-nickel bimetallic nanoparticles
Chen, Wenwen; et al, Tetrahedron, 2015, 71(49), 9240-9244

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
المراجع
Catalytic hydrogenation of aromatic nitro compounds over borohydride exchange resin supported palladium (BER-Pd) catalyst
Yoon, Nung Min; et al, Bulletin of the Korean Chemical Society, 1993, 14(2), 281-3

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium nitrate Solvents: Water ;  12 h, 1 atm, 60 °C
المراجع
Controllable synthesis of a Pd/PdO nanocomposite as a catalyst for hydrogenation of nitroarenes to anilines in water
Yang, Fan; et al, RSC Advances, 2016, 6(58), 52620-52626

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Water
المراجع
Controlled masking and targeted release of redox-cycling ortho-quinones via a C-C bond-cleaving 1,6-elimination
Dunsmore, Lavinia ; et al, Nature Chemistry, 2022, 14(7), 754-765

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Methyl ethyl ketone
2.1 Reagents: Potassium carbonate Solvents: Acetone
2.2 Reagents: Sodium hydroxide
2.3 Solvents: Dichloromethane
3.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
3.2 Solvents: Water
3.3 Reagents: Sodium hydroxide
3.4 Solvents: Dichloromethane ,  Ethyl acetate
المراجع
Indium metal as a reducing agent in organic synthesis
Pitts, Michael R.; et al, Journal of the Chemical Society, 2001, (9), 955-977

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
2.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
2.2 Solvents: Water
2.3 Reagents: Sodium hydroxide
2.4 Solvents: Dichloromethane ,  Ethyl acetate
المراجع
Indium metal as a reducing agent in organic synthesis
Pitts, Michael R.; et al, Journal of the Chemical Society, 2001, (9), 955-977

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

طريقة الإنتاج 16

رد فعل الشرط
المراجع
Oxidation of aromatic compounds. I. Oxidation of methyl derivatives of nitrobenzene and aniline in the HSO3F-PbO2 system
Rudenko, A. P.; et al, Zhurnal Organicheskoi Khimii, 1995, 31(8), 1184-90

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
المراجع
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

4-(Methoxymethyl)aniline Raw materials

4-(Methoxymethyl)aniline Preparation Products

4-(Methoxymethyl)aniline الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:80936-82-9)4-(Methoxymethyl)aniline
A864626
نقاء:99%
كمية:25g
الأسعار ($):279.0